N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxopiperazin-2-yl)acetamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxopiperazin-2-yl)acetamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.2683 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxopiperazin-2-yl)acetamide involves several steps. One common method includes the following steps :
Starting Materials: 3,4-dimethoxy-1-aminoacetyl phenyl hydrobromide and 3,4,5-trimethoxy phenylacetate.
Reaction Conditions: The reaction is carried out in an anhydrous dichloromethane solvent, with dimethylaminopyridine (DMAP) as a catalyst.
Procedure: The mixture is cooled to 0°C, and EDCI.HCl is added under nitrogen protection. The reaction is stirred for 30 minutes, then warmed to room temperature and stirred for an additional 24 hours.
Purification: The product is washed with hydrochloric acid, sodium bicarbonate solution, and saline solution. It is then dried using anhydrous sodium sulfate, and the solvent is removed through reduced pressure evaporation. The residue is recrystallized using dichloromethane-ethyl acetate to obtain the final product with a yield of 76%.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxopiperazin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxopiperazin-2-yl)acetamide has several applications in scientific research :
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways . It is known to inhibit certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenethyl)acetamide
- N-acetyl-3,4-dimethoxyphenethylamine
- N-acetylhomoveratrylamine
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxopiperazin-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxopiperazin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-22-13-4-3-11(9-14(13)23-2)5-6-18-15(20)10-12-16(21)19-8-7-17-12/h3-4,9,12,17H,5-8,10H2,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQHEWSERMMLAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2C(=O)NCCN2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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